2-Amino-2-(3-fluorophenyl)acetonitrile
CAS No.: 118880-96-9
Cat. No.: VC21275514
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118880-96-9 |
---|---|
Molecular Formula | C8H7FN2 |
Molecular Weight | 150.15 g/mol |
IUPAC Name | 2-amino-2-(3-fluorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |
Standard InChI Key | MEMUVHAYYFDVIW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(C#N)N |
Canonical SMILES | C1=CC(=CC(=C1)F)C(C#N)N |
Introduction
2-Amino-2-(3-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2. It features an amino group and a nitrile group attached to a phenyl ring substituted with a fluorine atom at the 3-position . This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceutical agents.
Synthesis Methods
The synthesis of 2-Amino-2-(3-fluorophenyl)acetonitrile typically involves several methodologies, although specific detailed methods are not widely documented in the provided sources. Generally, the synthesis of such compounds often involves reactions that form the nitrile group and introduce the amino and fluorophenyl functionalities.
Characterization Techniques
Characterization of 2-Amino-2-(3-fluorophenyl)acetonitrile is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide insights into the compound's functional groups and molecular structure.
Biological Applications and Potential
2-Amino-2-(3-fluorophenyl)acetonitrile may interact with specific biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Comparison with Related Compounds
Several compounds share structural similarities with 2-Amino-2-(3-fluorophenyl)acetonitrile, including variations in fluorine substitution and other functional groups. A comparison of these compounds highlights their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-2-(4-fluorophenyl)acetonitrile | Substituted at the para position | Different biological activity profile |
2-Amino-2-(3,4-difluorophenyl)acetonitrile | Contains two fluorine atoms | Potentially higher lipophilicity |
3-Amino-3-(3,4-dichlorophenyl)propanenitrile | Contains dichlorinated phenyl group | May exhibit different reactivity due to chlorine atoms |
2-Amino-2-(phenyl)acetonitrile | No fluorine substitution | Broader applications due to lack of halogen influence |
These comparisons emphasize the unique characteristics of 2-Amino-2-(3-fluorophenyl)acetonitrile, particularly its fluorine substitution, which may enhance its biological activity and interaction profiles.
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